DL-ホモシステイン-3,3,4,4-D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

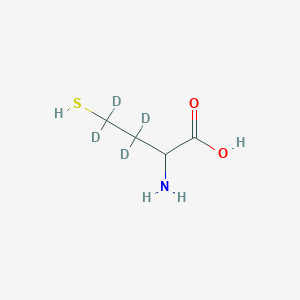

DL-Homocysteine-3,3,4,4-D4 is a deuterated form of DL-Homocysteine, which is a thiol-containing amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 3 and 4 positions. The molecular formula of DL-Homocysteine-3,3,4,4-D4 is C4D4H5NO2S, and it has a molecular weight of 139.21 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolism, proteomics, and clinical mass spectrometry .

科学的研究の応用

DL-Homocysteine-3,3,4,4-D4 has several scientific research applications:

Metabolism Studies: It is used as a tracer in metabolic studies to investigate the pathways and kinetics of homocysteine metabolism.

Proteomics: The compound is utilized in proteomics research to study protein interactions and modifications.

Clinical Mass Spectrometry: DL-Homocysteine-3,3,4,4-D4 is employed in clinical mass spectrometry for the quantification of homocysteine levels in biological samples.

Cancer Research: It serves as a potential marker for tumor cell growth and is used in studies related to carcinogenesis.

作用機序

Target of Action

DL-Homocysteine-3,3,4,4-D4 is a deuterium-labeled form of DL-Homocysteine

Mode of Action

It’s known that homocysteine can affect the production of kynurenic acid in the brain . Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , which might also apply to DL-Homocysteine-3,3,4,4-D4.

Biochemical Pathways

DL-Homocysteine-3,3,4,4-D4 is involved in the metabolism and metabolomics pathways . Homocysteine, its non-deuterated form, is recognized as an important substance in the pathogenesis and pathophysiology of schizophrenia . Elevated homocysteine levels are associated with an increased risk of venous and arterial thrombosis .

Pharmacokinetics

It’s known that deuterium substitution can impact the pharmacokinetic properties of drugs .

Result of Action

Homocysteine is known to promote endothelial dysfunction and atherosclerosis . It’s also involved in the synthesis of potential antitumor agents through inhibition of L-asparagine .

Action Environment

It’s known that the compound should be stored refrigerated (-5 °c to 5 °c) and protected from light .

生化学分析

Biochemical Properties

DL-Homocysteine-3,3,4,4-D4 is involved in several biochemical reactions, particularly those related to the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cystathionine beta-synthase and methionine synthase. These enzymes facilitate the conversion of homocysteine to cystathionine and methionine, respectively. The interactions between DL-Homocysteine-3,3,4,4-D4 and these enzymes are crucial for maintaining the balance of sulfur amino acids in the body .

Cellular Effects

DL-Homocysteine-3,3,4,4-D4 affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the methylation cycle, which is essential for DNA methylation and gene regulation. Additionally, DL-Homocysteine-3,3,4,4-D4 can impact cellular redox status by generating reactive oxygen species (ROS), leading to oxidative stress .

Molecular Mechanism

At the molecular level, DL-Homocysteine-3,3,4,4-D4 exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in the transsulfuration pathway, such as cystathionine beta-synthase. This inhibition can lead to an accumulation of homocysteine, which can have various downstream effects, including altered gene expression and enzyme activity. Additionally, DL-Homocysteine-3,3,4,4-D4 can act as a methyl donor in methylation reactions, influencing gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Homocysteine-3,3,4,4-D4 can change over time. The compound is relatively stable when stored under appropriate conditions, but it can degrade over extended periods. Long-term exposure to DL-Homocysteine-3,3,4,4-D4 in cell cultures has been shown to affect cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of DL-Homocysteine-3,3,4,4-D4 in animal models vary with dosage. At low doses, the compound can support normal metabolic functions, while at higher doses, it can lead to toxicity and adverse effects. High doses of DL-Homocysteine-3,3,4,4-D4 have been associated with increased oxidative stress, liver damage, and disruptions in metabolic pathways .

Metabolic Pathways

DL-Homocysteine-3,3,4,4-D4 is involved in the methionine cycle and the transsulfuration pathway. It can be converted to methionine via methionine synthase or to cystathionine via cystathionine beta-synthase. These pathways are essential for maintaining the balance of sulfur-containing amino acids and for the synthesis of important biomolecules such as glutathione .

Transport and Distribution

Within cells, DL-Homocysteine-3,3,4,4-D4 is transported and distributed through various mechanisms. It can be taken up by amino acid transporters and distributed to different cellular compartments. The compound can also bind to proteins, which can influence its localization and accumulation within cells .

Subcellular Localization

DL-Homocysteine-3,3,4,4-D4 is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as different compartments have distinct biochemical environments. Post-translational modifications and targeting signals can direct DL-Homocysteine-3,3,4,4-D4 to specific organelles, where it can participate in localized biochemical reactions .

準備方法

The preparation of DL-Homocysteine-3,3,4,4-D4 involves the following steps:

Synthesis of DL-Homocysteine: The starting material, DL-Homocysteine, is synthesized through a series of chemical reactions involving the conversion of methionine to homocysteine.

Deuterium Labeling: The hydrogen atoms at the 3 and 4 positions of DL-Homocysteine are replaced with deuterium atoms using a deuterium labeling reagent.

Purification: The labeled compound is then purified using appropriate separation techniques to obtain DL-Homocysteine-3,3,4,4-D4 with high purity.

化学反応の分析

DL-Homocysteine-3,3,4,4-D4 undergoes various chemical reactions, including:

Oxidation: The thiol group in DL-Homocysteine-3,3,4,4-D4 can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The amino and carboxyl groups in DL-Homocysteine-3,3,4,4-D4 can participate in substitution reactions, forming various derivatives.

類似化合物との比較

DL-Homocysteine-3,3,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

DL-Homocysteine: The non-deuterated form of DL-Homocysteine, which lacks the stable isotope labeling.

L-Homocysteine: The L-isomer of homocysteine, which is naturally occurring and biologically active.

DL-Homocystine: The oxidized dimer form of DL-Homocysteine, containing a disulfide bond

DL-Homocysteine-3,3,4,4-D4’s deuterium labeling provides a unique advantage in research applications, allowing for precise tracking and quantification in metabolic studies.

特性

IUPAC Name |

2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。